(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester
Description
“(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester” is a pyridine derivative featuring a tert-butyl carbamate group at position 2, a nitro group at position 3, and a chlorine atom at position 6 of the pyridine ring. The tert-butyl carbamate group is a common protecting group for amines, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-(6-chloro-3-nitropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-6(14(16)17)4-5-7(11)12-8/h4-5H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBDPVLUGVJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Method:
- Reagents: 6-chloro-3-nitro-pyridine derivative, tert-butyl carbamate or tert-butyl hydrazinecarboxylate, base (e.g., lithium hydride, cesium carbonate)
- Solvent: Toluene or dichloromethane
- Temperature: 70–90°C
- Time: 4 hours to overnight
- Purification: Silica gel chromatography using heptane/ethyl acetate gradients
Representative Synthetic Route Summary
Additional Research Findings and Notes
- The chlorination step is sensitive to reaction time and temperature; excess PCl5/POCl3 and prolonged heating improve chlorination yield but may cause side reactions.
- The carbamoylation step benefits from the use of strong bases like lithium hydride or cesium carbonate to deprotonate the carbamate and facilitate nucleophilic substitution at the 2-pyridinyl position.
- Palladium-catalyzed coupling reactions with phosphine ligands have been reported for related pyridine derivatives bearing nitro and chloro substituents, indicating possible alternative routes for functionalization.
- The tert-butyl ester group provides stability during synthesis and can be removed under acidic conditions if needed for further transformations.
- Analytical data such as mass spectrometry and NMR confirm the structure of the carbamate product.
Data Table: Key Preparation Parameters
| Parameter | Details |
|---|---|
| Chlorination reagents | Phosphorus pentachloride, phosphorus oxychloride |
| Chlorination temperature | 110°C |
| Chlorination time | 2.5 + 1 h (total 3.5 h) |
| Carbamoylation base | Lithium hydride or cesium carbonate |
| Carbamoylation solvent | Toluene |
| Carbamoylation temperature | 70–90°C |
| Carbamoylation time | 4 h to overnight |
| Purification method | Silica gel chromatography (heptane/ethyl acetate) |
| Typical yields | 70–96% |
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The chloro group can also facilitate binding to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related pyridine derivatives, particularly those with halogen, nitro, or carbamate substituents. Below is a detailed analysis based on compounds listed in the Catalog of Pyridine Derivatives and synthesis methodologies from patent literature .
Structural and Functional Group Comparisons
tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate
- Structure : Chlorine at position 6, pivalamide (tert-butyl amide) at position 5, and tert-butyl carbamate at position 2.
- Key Differences : The absence of a nitro group and the presence of a bulky pivalamide substituent at position 5 distinguish this compound from the target. The pivalamide group may sterically hinder reactions at adjacent positions, whereas the nitro group in the target compound could enhance electrophilic substitution reactivity .
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide Structure: Bromine at position 6, chlorine at position 2, and a methoxy-methylamide group at position 3. Key Differences: The bromine atom (vs. The methoxy-methylamide group at position 3 contrasts with the nitro group, which is a stronger electron-withdrawing moiety, influencing electronic distribution on the pyridine ring .
N-(2-chloro-6-hydroxypyridin-3-yl)pivalamide Structure: Chlorine at position 2, hydroxyl group at position 6, and pivalamide at position 3. Key Differences: The hydroxyl group at position 6 introduces hydrogen-bonding capability, which is absent in the target’s chlorine substituent. The pivalamide at position 3 (vs.
Molecular Properties
A comparison of molecular data for structurally analogous compounds is provided below:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate | C₁₅H₂₂ClN₃O₃ | 327.81 | Cl (6), pivalamide (5) |
| 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide | C₈H₈BrClN₂O₂ | 279.52 | Br (6), Cl (2), amide (3) |
| N-(2-chloro-6-hydroxypyridin-3-yl)pivalamide | C₁₀H₁₃ClN₂O₂ | 228.68 | Cl (2), OH (6), pivalamide (3) |
| Target Compound | - | - | Cl (6), NO₂ (3), carbamate (2) |
Research Findings and Implications
However, highlights the risks of antibiotic resistance, underscoring the need for novel derivatives with enhanced activity .
Synthetic Flexibility : The target compound’s nitro and carbamate groups offer orthogonal reactivity, enabling sequential modifications (e.g., nitro reduction followed by carbamate deprotection) to generate diverse pharmacophores .
Comparative Stability : Unlike hydroxyl or amide-containing analogs (e.g., N-(2-chloro-6-hydroxypyridin-3-yl)pivalamide), the nitro group in the target compound enhances stability under acidic or basic conditions, making it suitable for multi-step syntheses .
Biological Activity
The compound (6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester , with CAS number 1017782-13-6, is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H14ClN3O2
- Molecular Weight : 243.69 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro and nitro group, along with a carbamic acid tert-butyl ester moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloro-3-nitropyridine with tert-butyl isocyanate. This method allows for the introduction of the tert-butyl carbamate functional group, which is crucial for enhancing the compound's biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity. For instance, compounds containing similar structures have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Activity
Research has demonstrated that certain pyridine derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar substituents have been tested against breast cancer cell lines (e.g., MDA-MB-231) and liver cancer cells (e.g., HepG2), showing promising results with IC50 values ranging from 2.43 to 14.65 μM . This indicates that this compound may also possess anticancer properties worth exploring further.
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with cell growth and survival. For instance, some studies suggest that these compounds may disrupt microtubule assembly or induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Variations in substituents on the pyridine ring can significantly influence potency and selectivity. For example, modifications to the nitro or chloro groups can impact the compound's interaction with biological targets .
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Anticancer | TBD | MDA-MB-231 |
| Similar Pyridine Derivative | Antimicrobial | TBD | Various bacteria |
Case Studies
- Antimicrobial Efficacy : A study evaluated several pyridine derivatives, including those structurally related to this compound, against Mycobacterium tuberculosis. Results indicated a notable inhibition of bacterial growth, supporting further investigation into their therapeutic potential .
- Anticancer Screening : In vitro assays conducted on breast cancer cell lines revealed that modifications to the pyridine structure enhanced cytotoxicity, leading to increased interest in developing targeted therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing (6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling tert-butyl carbamate derivatives with halogenated pyridine precursors. For example, tert-butyl dicarbonate can react with amino-substituted pyridines in tetrahydrofuran (THF) at room temperature, followed by purification via solvent evaporation and washing with sodium bicarbonate . To optimize yield, parameters such as reaction time (e.g., 2–24 hours), temperature (ambient vs. reflux), and stoichiometry of reagents (e.g., 1.1–1.5 equivalents of di-tert-butyl dicarbonate) should be systematically tested. Monitoring reaction progress via TLC or HPLC is critical.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the tert-butyl group (e.g., δ ~1.4 ppm for C(CH)) and pyridine ring substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., M.W. ~287.7 g/mol) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity, especially for nitro and chloro substituents, which absorb strongly in this range.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Although full toxicity data may be unavailable, standard precautions for nitro and chloroaromatic compounds apply:
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoid inhalation or skin contact; store in a cool, dry environment away from oxidizers.
- Refer to analogous compounds’ safety data (e.g., tert-butyl carbamates with nitro groups may release toxic fumes upon decomposition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?
- Methodological Answer : Contradictions often arise from variations in reaction conditions or impurities. To address this:
- Reproduce experiments using identical reagents and conditions (e.g., solvent purity, inert atmosphere).
- Cross-validate spectral data with computational tools (e.g., NMR prediction software like ACD/Labs or DFT calculations).
- Perform elemental analysis to confirm molecular composition and rule out hydrate/solvate formation .
Q. What strategies are effective for designing derivatives of this compound to enhance biological activity or solubility?
- Methodological Answer :
- Functional Group Modifications : Replace the nitro group with amine (via reduction) or introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility.
- Computational Modeling : Use software like Discovery Studio to predict binding affinities or solubility parameters. For example, docking studies can identify interactions with biological targets (e.g., enzymes or receptors) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, bromo) and compare bioactivity data .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or coupling reactions?
- Methodological Answer :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The chloro and nitro groups are electron-withdrawing, making the pyridine ring susceptible to nucleophilic attack at specific positions.
- Reaction Pathway Simulation : Tools like Gaussian or ORCA can model transition states for reactions such as Suzuki-Miyaura coupling (if applicable) .
- Solvent Effects : Use COSMO-RS to predict solvation effects on reaction rates and selectivity .
Q. What methodologies are recommended for analyzing the compound’s stability under varying pH, temperature, or light exposure?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) or under UV light, then monitor degradation via HPLC or LC-MS.
- pH-Dependent Studies : Dissolve the compound in buffers (pH 1–13) and track decomposition kinetics (e.g., nitro group reduction in acidic conditions).
- Crystallography : Single-crystal X-ray diffraction can reveal structural changes under stress conditions .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document reagent sources (e.g., THF purity) and moisture-sensitive steps (e.g., use of molecular sieves).
- Data Validation : Always cross-check spectral data with literature or computational predictions to avoid misassignment.
- Ethical Handling : Adhere to institutional guidelines for hazardous waste disposal, especially for halogenated/nitro compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
